Racemic-(1S,3S,4S,6R,7S)-2-(Tert-Butoxycarbonyl)-6,7-Dihydroxy-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid
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Overview
Description
The compound is a racemic mixture of a bicyclic heptane derivative. It has a carboxylic acid group, two hydroxyl groups, and a tert-butoxycarbonyl (Boc) protecting group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the bicyclic heptane core, followed by the introduction of the hydroxyl and carboxylic acid functionalities. The Boc group could be introduced to protect an amine group during synthesis .Molecular Structure Analysis
The compound has a bicyclic structure, which means it contains two fused rings. The presence of multiple stereocenters indicates that this compound can exist as several different stereoisomers .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid and hydroxyl groups could potentially undergo a variety of reactions, including esterification, amidation, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, the presence of polar functional groups like carboxylic acid and hydroxyl would increase its solubility in polar solvents .properties
IUPAC Name |
(3S,6R)-6,7-dihydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO6/c1-12(2,3)19-11(18)13-7(10(16)17)5-4-6(14)8(13)9(5)15/h5-9,14-15H,4H2,1-3H3,(H,16,17)/t5?,6-,7+,8?,9?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHPVBNHISPGEM-MGPOHBFLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2C(CC(C2O)C1C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](C2C[C@H](C1C2O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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